4-[(dimethylamino)methyl]-3-[hydroxy(4-methylphenyl)methyl]-1-benzofuran-5-ol
Overview
Description
The compound is a benzofuran derivative with a dimethylamino group and a hydroxyphenyl group attached. Benzofurans are oxygen-containing heterocyclic compounds that have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzofuran ring, followed by the introduction of the dimethylamino and hydroxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzofuran ring and the functional groups attached to it. For example, the dimethylamino group might participate in nucleophilic substitution reactions, while the hydroxy group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be predicted based on its molecular structure. For example, the presence of polar groups like the hydroxy group would increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-3-[hydroxy-(4-methylphenyl)methyl]-1-benzofuran-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-4-6-13(7-5-12)19(22)15-11-23-17-9-8-16(21)14(18(15)17)10-20(2)3/h4-9,11,19,21-22H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENOMONOICXPLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=COC3=C2C(=C(C=C3)O)CN(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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